

Application Notes and Protocols for Crystallizing a Protein-ZnATP Complex

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Compound of Interest

Compound Name: ZnATP

Cat. No.: B1233804

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Introduction and Principle

The crystallization of protein-ligand complexes is a critical step in structural biology, providing high-resolution three-dimensional structures that are invaluable for understanding biological function and for structure-based drug design. This document provides detailed protocols for the co-crystallization of a model protein with a Zinc (Zn^{2+}) ion and Adenosine-5'-triphosphate (ATP).

The underlying principle of this protocol is co-crystallization, where the protein is mixed with its ligands (in this case, Zn^{2+} and ATP) prior to setting up crystallization trials. The presence of the ligands can stabilize the protein in a specific conformation, which may be more amenable to forming well-ordered crystals. Divalent cations like Zn^{2+} can play a crucial role in crystallization, sometimes acting as a bridge between protein molecules in the crystal lattice or by stabilizing the protein structure itself. ATP, a ubiquitous co-factor and energy source in biological systems, is a common ligand for a vast number of proteins, and obtaining the structure of a protein in its ATP-bound state is often a key objective.

The primary crystallization method detailed here is hanging drop vapor diffusion. In this technique, a drop containing the purified protein-**ZnATP** complex, buffer, and a precipitating agent is allowed to equilibrate in a sealed chamber with a larger reservoir of the precipitating solution. Water vapor slowly diffuses from the drop to the reservoir, leading to a gradual

increase in the concentration of the protein and precipitant in the drop. This slow increase in supersaturation is conducive to the formation of single, well-ordered crystals.

Key Experimental Methodologies

This application note is based on the crystallization conditions reported for the de novo evolved ATP-binding protein (PDB ID: 2P09).

Materials and Reagents

Protein and Ligands:

- Purified protein of interest (ideally >95% pure, at a concentration of 5-20 mg/mL)
- Zinc Chloride (ZnCl₂) solution (e.g., 1 M stock, sterile filtered)
- Adenosine-5'-triphosphate (ATP) disodium salt solution (e.g., 100 mM stock, pH adjusted to 7.0-7.5, sterile filtered)
- ATP analog (optional, for inhibiting hydrolysis, e.g., AMP-PNP)

Crystallization Reagents:

- Sodium formate
- Tris(hydroxymethyl)aminomethane (Tris)
- Glycerol
- Deionized water (18 MΩ·cm)

Crystallization Hardware:

- 24-well crystallization plates (pre-greased for hanging drop)
- Siliconized glass cover slips
- Micropipettes and sterile, filtered pipette tips

- Sealing tape or grease
- Microcentrifuge

Experimental Protocols

1. Preparation of the Protein-**ZnATP** Complex

This initial step is critical for ensuring the formation of a stable and homogeneous complex for crystallization trials.

- **Protein Preparation:** The protein should be purified to homogeneity (>95%) and buffer-exchanged into a low-salt buffer (e.g., 20 mM Tris pH 7.5, 50 mM NaCl). The final protein concentration should be between 5 and 20 mg/mL. It is recommended to centrifuge the protein solution at high speed (e.g., 14,000 x g for 10 minutes at 4°C) immediately before use to remove any aggregates.
- **Complex Formation:**
 - To the concentrated protein solution, add ZnCl₂ to a final concentration of 1-5 mM.
 - Subsequently, add ATP (or an ATP analog) to a final concentration of 2-10 mM. A slight molar excess of the ligands is often beneficial.
 - Incubate the mixture on ice for at least 30 minutes to allow for complex formation.

2. Hanging Drop Vapor Diffusion Crystallization

This protocol is based on the conditions for PDB ID 2P09.

- **Reservoir Solution Preparation:** Prepare a reservoir solution containing 3.8 M sodium formate, 0.1 M Tris pH 8.5, and 4% (v/v) glycerol. Filter the solution through a 0.22 µm filter.
- **Setting up the Crystallization Plate:**
 - Pipette 500 µL of the reservoir solution into each well of a 24-well crystallization plate.
 - On a clean, siliconized cover slip, pipette 1 µL of the protein-**ZnATP** complex solution.

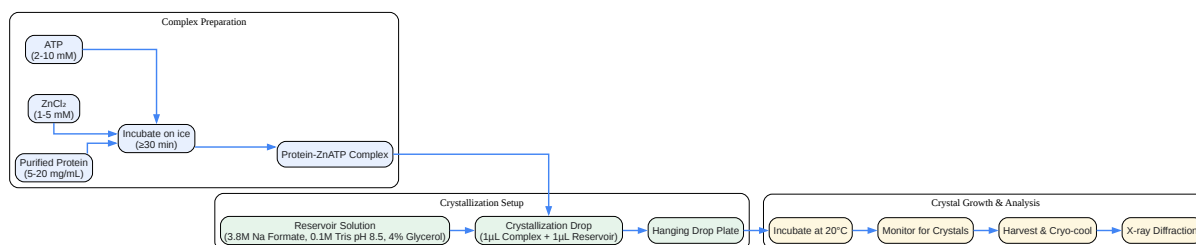
- Pipette 1 μL of the reservoir solution into the drop of the protein complex.
- Gently mix the drop by pipetting up and down a few times, being careful not to introduce air bubbles.
- Invert the cover slip and place it over the well, ensuring a good seal with the grease.
- Incubation: Incubate the crystallization plate at 293 K (20°C) in a vibration-free environment.
- Crystal Monitoring: Monitor the drops for crystal growth regularly over several days to weeks using a microscope.

Data Presentation

The following table summarizes the quantitative data for the crystallization of the model protein (PDB ID: 2P09).

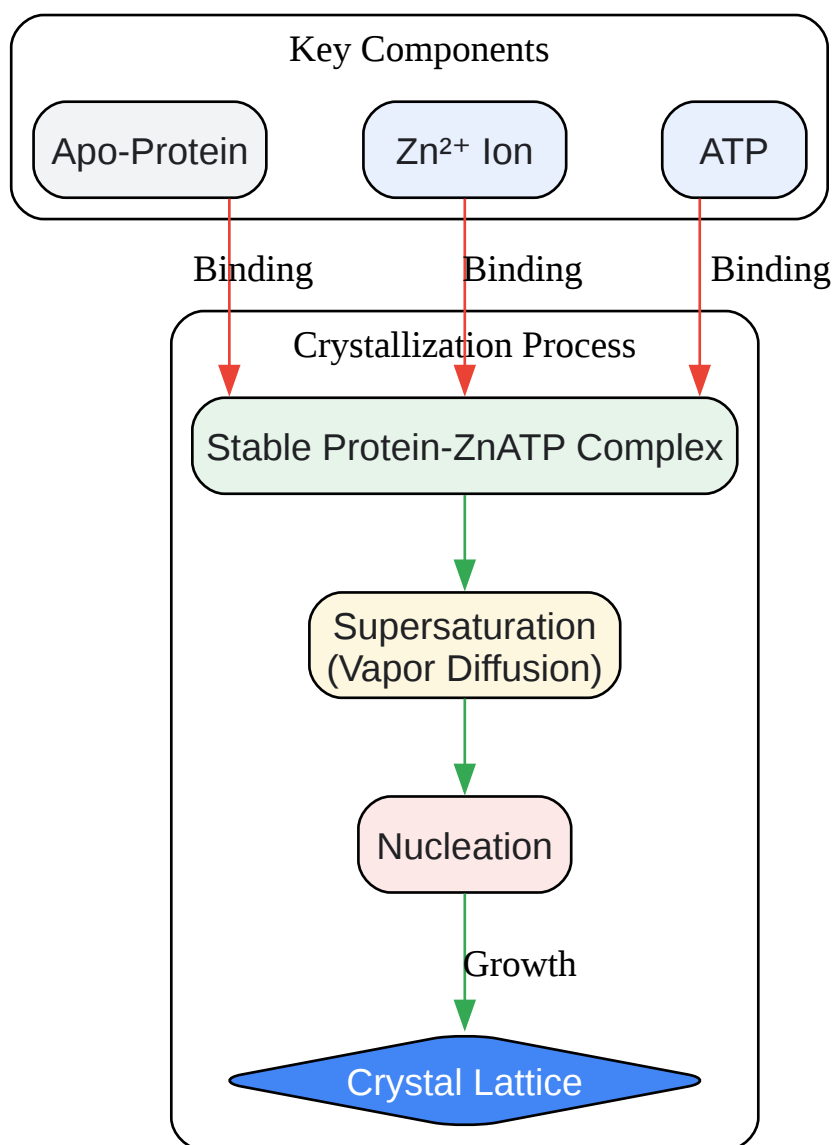
Parameter	Value
Protein Information	
PDB ID	2P09
Protein Concentration	5-20 mg/mL (recommended starting range)
Ligand Information	
Zinc Chloride (ZnCl ₂)	1-5 mM (recommended)
ATP	2-10 mM (recommended)
Crystallization Method	
Method	Hanging Drop Vapor Diffusion
Reservoir Solution	
Precipitant	3.8 M Sodium Formate
Buffer	0.1 M Tris pH 8.5
Additive	4% (v/v) Glycerol
Crystallization Drop	
Protein-Ligand Solution	1 µL
Reservoir Solution	1 µL
Incubation	
Temperature	293 K (20°C)

Visualizations



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Figure 1. Experimental workflow for the co-crystallization of a protein with **ZnATP**.



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Figure 2. Logical relationship of components leading to crystallization.

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